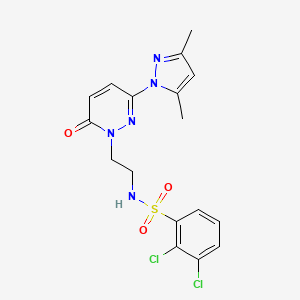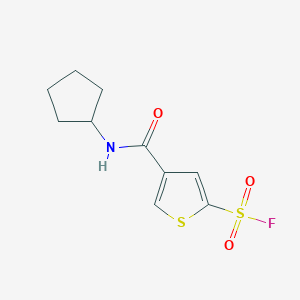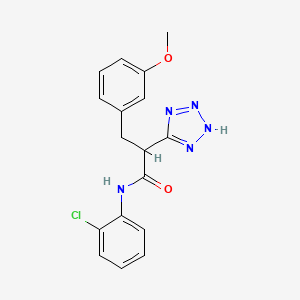
1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea” is a chemical compound. The molecule contains a total of 31 bonds. There are 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea” includes a benzyl group, a cyclopropyl group, a hydroxypropyl group, and a urea group . The molecule has a six-membered aromatic ring, indicating the presence of a benzene ring in its structure .Chemical Reactions Analysis
The chemical reactions involving “1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea” could include reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are typically facilitated by the resonance stabilization at the benzylic position .Applications De Recherche Scientifique
Chemical Synthesis and Applications
1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea, as a chemical compound, participates in various synthesis processes and has potential applications in chemical research, including the development of pharmaceuticals and materials science. Though the specific compound isn't directly mentioned in the papers found, related research provides insights into the general field of urea derivatives and their applications.
Synthetic Potential of Hindered Ureas : Hindered ureas, similar in structure to 1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea, have been demonstrated to undergo rapid and high-yielding acyl substitution with simple nucleophiles under neutral conditions. This finding opens up possibilities for their use in the synthesis of amine derivatives, including N-protected aniline derivatives, which are valuable in pharmaceutical and materials science research (Hutchby et al., 2009).
Biological Monitoring Applications : While not directly related to 1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea, studies on the biological monitoring of polycyclic aromatic hydrocarbons (PAHs) and their metabolites highlight the importance of chemical derivatives in environmental and health monitoring. Such research underscores the broader relevance of chemical derivatives in assessing exposure to harmful compounds (Jongeneelen et al., 1986).
Chemical Reactions and Mechanisms : Research into the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, leading to various cyclization products, underscores the complexity and utility of reactions involving urea derivatives. Such studies contribute to our understanding of chemical synthesis mechanisms and the development of new compounds with potential applications in drug discovery and material science (Papadopoulos, 1984).
PET Imaging Applications : Urea-based inhibitors of the prostate-specific membrane antigen (PSMA) have been explored for PET imaging of PSMA-expressing prostate tumors. This research illustrates the potential of urea derivatives in medical diagnostics and therapeutic monitoring, highlighting the versatility of urea compounds in scientific research beyond mere chemical synthesis (Eder et al., 2012).
Propriétés
IUPAC Name |
1-benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(18,12-7-8-12)10-16-13(17)15-9-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSZFXFIPRMIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2549286.png)
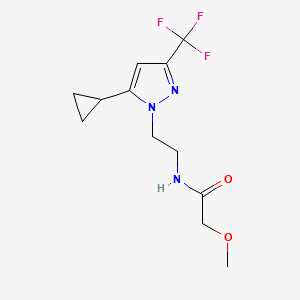
![N~4~-(3,4-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549289.png)
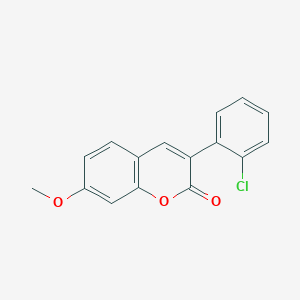
![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2549294.png)
![1-(Tert-butyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2549295.png)
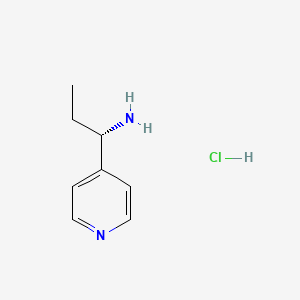
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)
